2,4-Dichloro-4'-pyrrolidinomethyl benzophenone
CAS No.: 898776-81-3
Cat. No.: VC2478184
Molecular Formula: C18H17Cl2NO
Molecular Weight: 334.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898776-81-3 |
|---|---|
| Molecular Formula | C18H17Cl2NO |
| Molecular Weight | 334.2 g/mol |
| IUPAC Name | (2,4-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C18H17Cl2NO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
| Standard InChI Key | ICBAZHXNLIPZBN-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
| Canonical SMILES | C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Chemical Identity and Structure
2,4-Dichloro-4'-pyrrolidinomethyl benzophenone, also known by its IUPAC name (2,4-dichlorophenyl)(4-(pyrrolidin-1-ylmethyl)phenyl)methanone, is a substituted benzophenone derivative with a distinctive molecular architecture . The compound features a benzophenone core structure (two phenyl rings connected by a carbonyl group) with specific substituents: two chlorine atoms at positions 2 and 4 on one phenyl ring, and a pyrrolidinomethyl group at the para (4') position of the other phenyl ring . This molecular arrangement confers unique electronic and steric properties to the compound, distinguishing it from other benzophenone derivatives.
Physical and Chemical Properties
The compound is characterized by a comprehensive set of physicochemical properties that define its behavior in various environments. These properties are instrumental in determining its applications, handling requirements, and chemical reactivity.
Table 1: Physical and Chemical Properties of 2,4-Dichloro-4'-pyrrolidinomethyl Benzophenone
The compound exhibits a relatively high boiling point (455°C), suggesting strong intermolecular forces likely due to its aromatic rings and functional groups . Its LogP value of approximately 4.76 indicates significant lipophilicity, suggesting potential membrane permeability and limited water solubility . The polar surface area (PSA) of 20.31 further characterizes its potential for biological interactions and membrane penetration .
Current Research and Future Directions
UV Stabilization Research
Current research in UV stabilizers focuses on developing compounds with enhanced performance, improved compatibility with host materials, and reduced environmental impact . Investigation of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone in this context could explore:
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Stabilization efficiency in different polymer systems
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Synergistic effects with other stabilizers
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Photostability and long-term performance
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Environmental fate and toxicological profile
Medicinal Chemistry Research
The potential medicinal applications of 2,4-Dichloro-4'-pyrrolidinomethyl benzophenone warrant investigation in several areas:
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Anti-inflammatory activity through COX inhibition
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Structure-activity relationship studies
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Pharmacokinetic profiling
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Target specificity and mechanism of action
Research by recent investigators has shown that benzophenone derivatives with specific substitution patterns can exhibit selective COX-2 inhibition, which is desirable for reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
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